Cas no 1105195-40-1 (3-(piperazin-1-yl)-6-(thiophen-2-yl)pyridazine)

3-(piperazin-1-yl)-6-(thiophen-2-yl)pyridazine 化学的及び物理的性質
名前と識別子
-
- 3-(piperazin-1-yl)-6-(thiophen-2-yl)pyridazine
- CHEMBL4964110
- 3-piperazin-1-yl-6-(2-thienyl)pyridazine
- 3-piperazin-1-yl-6-thiophen-2-ylpyridazine
- EN300-238095
- MFCD07386385
- 1105195-40-1
- F1967-0473
- AKOS005207768
-
- MDL: MFCD07386385
- インチ: 1S/C12H14N4S/c1-2-11(17-9-1)10-3-4-12(15-14-10)16-7-5-13-6-8-16/h1-4,9,13H,5-8H2
- InChIKey: QBYMHNQZJWLMQY-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C1=CC=C(N=N1)N1CCNCC1
計算された属性
- 精确分子量: 246.09391764g/mol
- 同位素质量: 246.09391764g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 245
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.3Ų
- XLogP3: 1
3-(piperazin-1-yl)-6-(thiophen-2-yl)pyridazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-0473-0.25g |
3-(piperazin-1-yl)-6-(thiophen-2-yl)pyridazine |
1105195-40-1 | 95%+ | 0.25g |
$210.0 | 2023-09-06 | |
abcr | AB419802-5 g |
3-(Piperazin-1-yl)-6-(thiophen-2-yl)pyridazine |
1105195-40-1 | 5 g |
€947.00 | 2023-07-18 | ||
Enamine | EN300-238095-10.0g |
3-(piperazin-1-yl)-6-(thiophen-2-yl)pyridazine |
1105195-40-1 | 95% | 10.0g |
$3131.0 | 2024-06-19 | |
Life Chemicals | F1967-0473-10g |
3-(piperazin-1-yl)-6-(thiophen-2-yl)pyridazine |
1105195-40-1 | 95%+ | 10g |
$2530.0 | 2023-09-06 | |
Chemenu | CM336021-250mg |
3-Piperazin-1-yl-6-(2-thienyl)pyridazine |
1105195-40-1 | 95%+ | 250mg |
$446 | 2021-08-18 | |
Life Chemicals | F1967-0473-1g |
3-(piperazin-1-yl)-6-(thiophen-2-yl)pyridazine |
1105195-40-1 | 95%+ | 1g |
$584.0 | 2023-09-06 | |
Life Chemicals | F1967-0473-2.5g |
3-(piperazin-1-yl)-6-(thiophen-2-yl)pyridazine |
1105195-40-1 | 95%+ | 2.5g |
$1168.0 | 2023-09-06 | |
Enamine | EN300-238095-2.5g |
3-(piperazin-1-yl)-6-(thiophen-2-yl)pyridazine |
1105195-40-1 | 95% | 2.5g |
$1428.0 | 2024-06-19 | |
Enamine | EN300-238095-0.25g |
3-(piperazin-1-yl)-6-(thiophen-2-yl)pyridazine |
1105195-40-1 | 95% | 0.25g |
$670.0 | 2024-06-19 | |
abcr | AB419802-1g |
3-(Piperazin-1-yl)-6-(thiophen-2-yl)pyridazine; . |
1105195-40-1 | 1g |
€542.30 | 2025-02-17 |
3-(piperazin-1-yl)-6-(thiophen-2-yl)pyridazine 関連文献
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
6. Back matter
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
3-(piperazin-1-yl)-6-(thiophen-2-yl)pyridazineに関する追加情報
Research Briefing on 3-(piperazin-1-yl)-6-(thiophen-2-yl)pyridazine (CAS: 1105195-40-1) in Chemical Biology and Pharmaceutical Applications
3-(piperazin-1-yl)-6-(thiophen-2-yl)pyridazine (CAS: 1105195-40-1) is a compound of growing interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a versatile scaffold for drug discovery, particularly in the development of kinase inhibitors and modulators of protein-protein interactions. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic applications.
The compound's structure, featuring a piperazine moiety linked to a pyridazine core and a thiophene ring, confers unique physicochemical properties that enhance its binding affinity to various biological targets. Recent synthetic approaches have optimized the yield and purity of 3-(piperazin-1-yl)-6-(thiophen-2-yl)pyridazine, enabling more efficient scale-up for preclinical studies. Key advancements include the use of palladium-catalyzed cross-coupling reactions to introduce the thiophene moiety, followed by nucleophilic aromatic substitution to attach the piperazine group.
In vitro and in vivo studies have demonstrated the compound's promising activity against several disease-relevant targets. Notably, 3-(piperazin-1-yl)-6-(thiophen-2-yl)pyridazine has shown inhibitory effects on specific kinases involved in cancer cell proliferation and inflammatory pathways. Mechanistic studies reveal that the compound binds to the ATP-binding pocket of these kinases, disrupting their catalytic activity. Additionally, its ability to modulate protein-protein interactions has been explored in the context of neurodegenerative diseases, where it exhibits neuroprotective effects in cellular models.
Recent pharmacokinetic evaluations indicate favorable absorption and distribution profiles for 3-(piperazin-1-yl)-6-(thiophen-2-yl)pyridazine, with moderate plasma protein binding and good blood-brain barrier penetration. These properties make it a candidate for central nervous system (CNS)-targeted therapies. However, challenges remain in optimizing its metabolic stability and minimizing off-target effects, which are currently under investigation through structure-activity relationship (SAR) studies.
Emerging applications of this compound extend beyond traditional small-molecule therapeutics. For instance, it has been incorporated into proteolysis-targeting chimeras (PROTACs) to selectively degrade disease-causing proteins. Early-stage research also explores its use as a fluorescent probe for imaging specific cellular processes, leveraging the thiophene moiety's photophysical properties.
In conclusion, 3-(piperazin-1-yl)-6-(thiophen-2-yl)pyridazine represents a promising chemical entity with diverse applications in drug discovery and chemical biology. Ongoing research aims to further elucidate its mechanism of action, optimize its pharmacological properties, and expand its therapeutic potential. The compound's versatility and demonstrated biological activity position it as a valuable tool for addressing unmet medical needs across multiple disease areas.
1105195-40-1 (3-(piperazin-1-yl)-6-(thiophen-2-yl)pyridazine) Related Products
- 1171206-49-7(N-phenyl-1,4-diazepane-1-carboxamide hydrochloride)
- 80088-74-0(Tricyclo[3.3.1.13,7]decane-1-methanol, 3-amino-)
- 1021024-46-3(3-(3,4-dimethoxyphenyl)-1-{4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl}urea)
- 1421512-47-1(2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-2-methylpropanamide)
- 71162-52-2(N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide)
- 2199601-88-0(6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile)
- 1698003-92-7(3-(3-bromo-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine)
- 193217-39-9(tert-Butyl 4-benzoylpiperidine-1-carboxylate)
- 1807416-42-7(2-Fluoro-3-iodopyridine-5-acrylic acid)
- 1416713-53-5(6-bromo-1-cyclopropyl-1H-1,3-benzodiazole)
